molecular formula C19H9Cl2F2N3OS B1684350 Neflamapimod CAS No. 209410-46-8

Neflamapimod

Cat. No. B1684350
M. Wt: 436.3 g/mol
InChI Key: VEPKQEUBKLEPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neflamapimod is a small molecule that has been used in trials studying the treatment of Alzheimer’s Disease and Mild Cognitive Impairment . It is also known as VX-745 . The molecular formula of Neflamapimod is C19H9Cl2F2N3OS .


Molecular Structure Analysis

The molecular weight of Neflamapimod is 436.3 g/mol . It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Chemical Reactions Analysis

Neflamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα). It has been shown to reduce Rab5 activity, reverse endosomal pathology, and restore the numbers and morphology of basal forebrain cholinergic neurons (BFCNs) in a mouse model .


Physical And Chemical Properties Analysis

Neflamapimod is a small molecule with a molecular formula of C19H9Cl2F2N3OS and a molecular weight of 436.3 g/mol . Further physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Neflamapimod in Alzheimer's Disease

Neflamapimod, initially developed for rheumatoid arthritis, is now being explored as a potential treatment for Alzheimer's disease (AD). It acts as a highly specific inhibitor of p38 mitogen-activated protein kinase alpha (p38α), targeting synaptic dysfunction, a key factor in the development of memory deficits and disease progression in early AD. Preclinical studies and phase 2a clinical trials have shown that neflamapimod can significantly improve episodic memory in early-stage AD patients. A phase 2b clinical study was planned to further confirm its effectiveness in reversing memory deficits and slowing disease progression (Alam, Blackburn, & Patrick, 2017).

Neflamapimod and Vasodilation

Neflamapimod has also been studied for its effects on vasodilation in resistance-size rat mesenteric arteries. It was found to produce dose-dependent vasodilation by inhibiting the phosphorylation of p38 MAPKα and its downstream target heat-shock protein 27 (Hsp27). This suggests potential clinical significance in improving systemic blood pressure and cognitive deficits in AD and dementia with Lewy Bodies (DLB) patients (Pandey et al., 2021).

Neflamapimod in Stroke Recovery

Research has demonstrated the potential of neflamapimod in aiding functional recovery after ischemic stroke. Continuous administration of neflamapimod during the subacute phase after transient ischemia-induced stroke in rats showed dose-dependent functional recovery and an increase in brain-derived neurotrophic factor (BDNF) levels. This highlights neflamapimod's role in promoting recovery by modulating neuroinflammation and synaptic plasticity (Alam, Krakovsky, Germann, & Levy, 2020).

Neflamapimod in Neurological Conditions

Neflamapimod has been explored for its potential in various neurological conditions, such as dementia with Lewy bodies and Alzheimer’s disease. A phase 2 trial indicated improvement in cognition and walking in patients with dementia with Lewy bodies. Moreover, in Alzheimer's, neflamapimod showed a reduction in CSF biomarkers related to synaptic dysfunction, suggesting its neuroprotective effects (Sacrez et al., 2021).

Future Directions

Neflamapimod is currently under clinical investigation for its efficacy in Alzheimer’s disease (AD) and dementia with Lewy Bodies (DLB) . Future studies will examine if Neflamapimod directly relaxes resistance cerebral arteries that control brain perfusion and cognitive function .

properties

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175115
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neflamapimod

CAS RN

209410-46-8
Record name 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209410-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neflamapimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neflamapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VX 745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEFLAMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neflamapimod
Reactant of Route 2
Reactant of Route 2
Neflamapimod
Reactant of Route 3
Reactant of Route 3
Neflamapimod
Reactant of Route 4
Reactant of Route 4
Neflamapimod
Reactant of Route 5
Reactant of Route 5
Neflamapimod
Reactant of Route 6
Reactant of Route 6
Neflamapimod

Citations

For This Compound
303
Citations
ND Prins, JE Harrison, HM Chu, K Blackburn… - Alzheimer's research & …, 2021 - Springer
… mg neflamapimod twice daily did not improve episodic memory in patients with mild AD. However, neflamapimod … that a longer duration study of neflamapimod at a higher dose level to …
Number of citations: 44 link.springer.com
Y Jiang, JJ Alam, SN Gomperts, P Maruff… - Nature …, 2022 - nature.com
… Herein, we report that neflamapimod (oral small molecule … 2019-001566-15) of neflamapimod in mild-to-moderate dementia … randomized 1:1 between neflamapimod 40 mg or matching …
Number of citations: 13 www.nature.com
SN Menon, F Zerin, E Ezewudo, NP Simon… - Biochemical …, 2023 - Elsevier
… neflamapimod. … neflamapimod maintain their vasodilation capacity, demonstrating its ability to limit LPS-induced vascular inflammation. Overall, our data demonstrate that neflamapimod …
Number of citations: 3 www.sciencedirect.com
J Alam, K Blackburn, D Patrick - J. Prev. Alzheimers Dis, 2017 - jpreventionalzheimer.com
… and the preclinical data, neflamapimod has the potential to … , as 6-to 12-weeks of neflamapimod treatment led to significant … definitively demonstrate that neflamapimod reverses memory …
Number of citations: 62 www.jpreventionalzheimer.com
AK Pandey, F Zerin, SN Menon, TI Tithi, KP Nguyen… - Scientific Reports, 2022 - nature.com
… As neflamapimod is a selective inhibitor of p38 MAPKα, we asked if neflamapimod could inhibit p38 MAPKα phosphorylation and its kinase activity, in mesenteric arteries to stimulate …
Number of citations: 2 www.nature.com
JJ Alam, P Maruff, SR Doctrow, HM Chu, J Conway… - Neurology, 2023 - AAN Enterprises
… DLB and hypothesizing that the effects of neflamapimod are dependent on the presence of … as a marker of responsiveness to neflamapimod, our findings increase the understanding of …
Number of citations: 1 n.neurology.org
AK Pandey, F Zerin, SN Menon, KP Nguyen, T Vo… - 2021 - researchsquare.com
… Here, we investigated if neflamapimod-… that neflamapimod produced a dose-dependent vasodilation in mesenteric arteries. Our Western blotting data revealed that acute neflamapimod …
Number of citations: 3 www.researchsquare.com
J Alam, M Krakovsky, U Germann, A Levy - bioRxiv, 2020 - biorxiv.org
… Neflamapimod also demonstrated beneficial effects on additional … neflamapimod effect on interleukin-1β production was observable. The dose-related in vivo efficacy of neflamapimod …
Number of citations: 3 www.biorxiv.org
J Alam, R Nixon, Y Jiang, S Gomperts, P Maruff… - 2021 - researchsquare.com
… mice; results which suggest neflamapimod impacts aberrant Rab5 activation, without … Neflamapimod-treated Ts2 mice had significantly higher numbers of ChAT+ neurons at the end …
Number of citations: 3 www.researchsquare.com
JJ Alam, RA Nixon - Molecular neurodegeneration, 2023 - Springer
… with an oral drug called neflamapimod that inhibits p38α kinase, … In these mice, 4 weeks treatment with neflamapimod … 1:1 between neflamapimod 40mg or matching placebo capsules (…
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.